physical and chemical properties of 2,4,6-Trifluorophenol
physical and chemical properties of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4,6-Trifluorophenol (CAS No. 2268-17-9). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and applications, particularly its role as a substrate in enzymatic reactions.
Core Properties of 2,4,6-Trifluorophenol
2,4,6-Trifluorophenol is a halogenated aromatic compound featuring a phenol (B47542) ring substituted with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in various fields.[1]
Physical and Chemical Properties
The key physical and chemical identifiers and properties of 2,4,6-Trifluorophenol are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-trifluorophenol | [2] |
| CAS Number | 2268-17-9 | [2][3] |
| Molecular Formula | C₆H₃F₃O | [2][3] |
| Molecular Weight | 148.08 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 49-51 °C | [3][4] |
| Boiling Point | ~128 °C at 760 mmHg (Predicted) | [4] |
| pKa (Acidity Constant) | The electron-withdrawing fluorine atoms enhance acidity relative to phenol. | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [5] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,4,6-Trifluorophenol. The following tables summarize the expected spectral characteristics.
¹H NMR (Proton NMR) Spectroscopy
| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |
| Ar-H (C3, C5) | 6.7 - 7.0 | Triplet of triplets (tt) |
| OH | 5.0 - 6.0 (variable, broad) | Singlet (s) |
Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.
¹³C NMR (Carbon NMR) Spectroscopy
| Carbon Assignment | Typical Chemical Shift (δ) ppm | Notes |
| C -OH (C1) | 145 - 155 (ddd) | Carbon directly attached to the hydroxyl group. Signal is split by fluorine atoms. |
| C -F (C2, C6) | 150 - 160 (ddd) | Carbons bearing fluorine atoms. |
| C -H (C3, C5) | 100 - 110 (dt) | Carbons bearing hydrogen atoms. |
| C -F (C4) | 150 - 160 (dtt) | Carbon bearing a fluorine atom. |
Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary carbons are typically weaker.
¹⁹F NMR (Fluorine NMR) Spectroscopy
| Fluorine Assignment | Typical Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| F (C2, C6) | -110 to -130 | Doublet of doublets (dd) |
| F (C4) | -115 to -135 | Triplet of triplets (tt) |
Note: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the molecular environment.[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3600 | O-H stretch (broad) | Strong |
| 1600 - 1650 | C=C aromatic ring stretch | Medium |
| 1450 - 1550 | C=C aromatic ring stretch | Strong |
| 1100 - 1300 | C-F stretch | Strong |
| 1150 - 1250 | C-O stretch | Strong |
Mass Spectrometry (MS)
| m/z Ratio | Assignment | Notes |
| 148 | [M]⁺ (Molecular Ion) | The parent peak corresponding to the molecular weight of the compound.[2][7] |
| 120 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation for phenols. |
| 99 | [M - HF - CO]⁺ | Subsequent loss of hydrogen fluoride (B91410). |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2,4,6-Trifluorophenol, intended for practical application in a laboratory setting.
Synthesis Protocol: Deoxyfluorination of Phenol
While several routes exist, such as direct fluorination or halogen exchange, a modern and effective method involves the deoxyfluorination of a pre-functionalized phenol. This representative protocol is based on established deoxyfluorination principles.[1][8]
Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.
Materials and Reagents:
-
Phenol or a suitable phenol precursor
-
Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)
-
Anhydrous base (e.g., potassium carbonate or cesium fluoride)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 3 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid 2,4,6-Trifluorophenol from crude reaction mixtures.
Materials and Reagents:
-
Crude 2,4,6-Trifluorophenol
-
Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask.
-
Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.
Analytical Characterization Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2,4,6-Trifluorophenol.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Ensure the solid is fully dissolved. The sample is now ready for ¹H, ¹³C, and ¹⁹F NMR analysis.
FTIR Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid 2,4,6-Trifluorophenol directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum according to the instrument's standard operating procedure.
Reactivity and Applications
The unique electronic properties imparted by the fluorine atoms make 2,4,6-Trifluorophenol a versatile building block.[1]
-
Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The resulting phenoxide is a potent nucleophile.[5]
-
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, although the strong directing effect of the hydroxyl and fluoro groups must be considered.
-
Applications:
-
Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides.
-
Electronic Materials: It serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal stability and charge transport properties.
-
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical logical workflow for the synthesis and characterization of 2,4,6-Trifluorophenol.
Enzymatic Dehalogenation Pathway
2,4,6-Trifluorophenol is a known substrate for the enzyme dehaloperoxidase (DHP), which catalyzes its oxidative dehalogenation. This pathway is critical for understanding the bioremediation of halogenated pollutants.
References
- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Buy 2,4,6-Trifluorophenol (EVT-292864) | 2268-17-9 [evitachem.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trifluorophenol [webbook.nist.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
